

# Application Note: UPLC-MS/MS Method for Quantification of Sofosbuvir Impurity F

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity F |           |
| Cat. No.:            | B8068907              | Get Quote |

#### **Abstract**

This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Sofosbuvir impurity F** in bulk drug substances or pharmaceutical formulations. The method utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high throughput and accuracy for quality control and stability testing of Sofosbuvir.

#### Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2][3] The control of impurities in the final drug product is a critical aspect of pharmaceutical manufacturing to ensure its safety and efficacy. **Sofosbuvir impurity F** is a known related substance that needs to be monitored and quantified.[4][5][6] This document provides a detailed protocol for a UPLC-MS/MS method designed for the precise quantification of this specific impurity.

# Experimental Materials and Reagents

 Sofosbuvir and Sofosbuvir Impurity F reference standards were procured from a certified supplier.



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- · Ultrapure water

#### Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used.

**Chromatographic Conditions** 

| Parameter          | Condition                                                |  |
|--------------------|----------------------------------------------------------|--|
| UPLC Column        | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)               |  |
| Mobile Phase A     | 0.1% Formic acid in Water                                |  |
| Mobile Phase B     | Acetonitrile                                             |  |
| Flow Rate          | 0.35 mL/min                                              |  |
| Gradient           | Isocratic or a shallow gradient optimized for separation |  |
| Injection Volume   | 5 μL                                                     |  |
| Column Temperature | 40 °C                                                    |  |
| Run Time           | Approximately 3-5 minutes                                |  |

## **Mass Spectrometry Conditions**



| Parameter               | Condition                               |
|-------------------------|-----------------------------------------|
| Ionization Mode         | Electrospray Ionization (ESI), Positive |
| Scan Type               | Multiple Reaction Monitoring (MRM)      |
| Capillary Voltage       | 3.0 kV                                  |
| Source Temperature      | 150 °C                                  |
| Desolvation Temperature | 350 °C                                  |
| Gas Flow                | Optimized for the specific instrument   |

#### MRM Transitions:

| Analyte                  | Precursor<br>Ion (m/z) | Product Ion<br>(m/z) | Dwell Time<br>(s) | Cone<br>Voltage (V) | Collision<br>Energy (eV) |
|--------------------------|------------------------|----------------------|-------------------|---------------------|--------------------------|
| Sofosbuvir               | 530.2                  | 243.1                | 0.1               | 30                  | 20                       |
| Sofosbuvir<br>Impurity F | 799.7                  | To be determined     | 0.1               | To be optimized     | To be optimized          |

Note: The MRM transition for **Sofosbuvir Impurity F** (C34H45FN4O13P2, M.W: 798.69)[4] needs to be empirically determined by infusing a standard solution of the impurity into the mass spectrometer. A potential precursor ion would be the [M+H]+ adduct at m/z 799.7. Product ions would be identified by performing a product ion scan.

#### **Protocols**

#### **Standard Solution Preparation**

- Primary Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Sofosbuvir Impurity F
  reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
  diluting the primary stock solution with a 50:50 mixture of mobile phase A and B to achieve
  concentrations ranging from the expected limit of quantification (LOQ) to a level above the
  expected impurity concentration.



#### **Sample Preparation (for Bulk Drug Substance)**

- Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug substance.
- Dissolve the sample in 100 mL of methanol to obtain a 1 mg/mL solution.
- Further dilute the solution with the mobile phase mixture to a final concentration suitable for analysis, ensuring the expected impurity concentration falls within the calibration curve range.

## **Quantitative Data Summary**

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for Sofosbuvir, which can be used as a benchmark for the validation of the **Sofosbuvir Impurity F** method.

| Parameter                     | Sofosbuvir (Example Data) | Sofosbuvir Impurity F<br>(Target)        |
|-------------------------------|---------------------------|------------------------------------------|
| Linearity Range               | 1 - 1000 ng/mL[7]         | To be determined (e.g., 0.5 - 500 ng/mL) |
| Correlation Coefficient (r²)  | ≥ 0.995[8][9]             | ≥ 0.995                                  |
| Limit of Detection (LOD)      | 0.27 μg·mL−1[ <u>1</u> ]  | To be determined                         |
| Limit of Quantification (LOQ) | 0.83 μg·mL−1[1]           | To be determined                         |
| Accuracy (% Recovery)         | 98 - 102%                 | 95 - 105%                                |
| Precision (% RSD)             | < 5%                      | < 10%                                    |

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for UPLC-MS/MS quantification of Sofosbuvir impurity F.

#### Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of **Sofosbuvir impurity F**. The method is suitable for routine quality control analysis and stability studies of Sofosbuvir, ensuring the safety and quality of the final drug product. Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. bfopcu.eg.net [bfopcu.eg.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sofosbuvir impurity F | HCV | Ambeed.com [ambeed.com]







- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS method for determination of sofosbuvir in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Method for Quantification of Sofosbuvir Impurity F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068907#uplc-ms-ms-method-for-quantification-of-sofosbuvir-impurity-f]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com